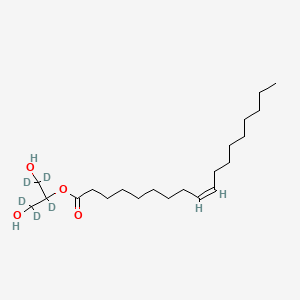

2-Oleoyl Glycerol-d5

説明

特性

IUPAC Name |

(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl) (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/i18D2,19D2,20D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWGQKDVAURUGE-FNKKQMTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)OC(=O)CCCCCCC/C=C\CCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858250 |

Source

|

| Record name | 1,3-Dihydroxy(~2~H_5_)propan-2-yl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946524-37-4 |

Source

|

| Record name | 2-Hydroxy-1-(hydroxymethyl-d2)ethyl-1,2,2-d3 (9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydroxy(~2~H_5_)propan-2-yl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Senior Application Scientist's Guide to the Synthesis and Application of 2-Oleoyl Glycerol-d5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Oleoyl Glycerol and Its Deuterated Analog

2-Oleoyl glycerol (2-OG) is an endogenous monoacylglycerol that plays a significant role in metabolic regulation and signaling.[1] Unlike its more famous cousin, the endocannabinoid 2-arachidonoylglycerol (2-AG), 2-OG is not a classical agonist for cannabinoid receptors CB1 and CB2.[2] Instead, its primary signaling function is mediated through the G protein-coupled receptor GPR119, where it acts as an agonist to stimulate the release of crucial incretin hormones like glucagon-like peptide-1 (GLP-1).[1][3] This positions 2-OG as a key molecule in glucose homeostasis and a potential therapeutic target for metabolic disorders.

To accurately study the dynamics of endogenous 2-OG in complex biological systems, a reliable internal standard is indispensable for quantitative analysis, primarily via mass spectrometry. This is the critical role of 2-Oleoyl Glycerol-d5 (2-OG-d5). By incorporating five deuterium atoms onto the glycerol backbone, this stable isotope-labeled analog becomes chemically identical to the native compound but is distinguishable by its increased mass.[4][5][6] This property is the cornerstone of isotope dilution mass spectrometry, the gold standard for metabolite quantification, allowing researchers to correct for analyte loss during sample preparation and ionization variability during analysis.[4][7]

This guide provides a comprehensive overview of the biosynthetic origins of 2-OG, detailed methodologies for the chemical synthesis of its deuterated standard 2-OG-d5, and a discussion of the analytical techniques essential for its characterization and application.

Part 1: The Biological Blueprint: Biosynthesis of 2-Oleoyl Glycerol

Understanding the natural formation of 2-OG provides the context for its physiological relevance. The biosynthesis of 2-OG is analogous to that of 2-AG, the most abundant endocannabinoid in the central nervous system.[8][9] The canonical pathway is a two-step enzymatic cascade initiated by cellular stimulation.

-

Phospholipase C (PLC) Activation: Upon stimulation of Gq/11-coupled receptors (e.g., metabotropic glutamate receptors), the enzyme phospholipase Cβ (PLCβ) is activated. PLCβ hydrolyzes membrane phospholipids, specifically phosphatidylinositol 4,5-bisphosphate (PIP₂), to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG).[10][11] For 2-OG biosynthesis, the key DAG precursor is one containing an oleic acid moiety at the sn-2 position.

-

Diacylglycerol Lipase (DAGL) Action: The resulting DAG is then hydrolyzed by a diacylglycerol lipase, primarily DAGLα, which selectively cleaves the ester bond at the sn-1 position.[8][10] This releases the fatty acid from the sn-1 position, yielding 2-oleoyl glycerol.

This on-demand synthesis ensures that 2-OG levels are tightly regulated, increasing locally in response to specific physiological signals.[8]

Caption: Canonical biosynthetic pathway of 2-Oleoyl Glycerol (2-OG).

Part 2: Laboratory Blueprint: Chemical Synthesis of 2-Oleoyl Glycerol-d5

The synthesis of 2-OG-d5 requires a regioselective approach to ensure the oleoyl group is exclusively attached to the C2 position of the glycerol backbone, while preventing acyl migration to the more thermodynamically stable C1/C3 positions.[12] Acyl migration is a significant challenge in monoacylglycerol synthesis, often catalyzed by acidic, basic, or thermal conditions.[12] Therefore, a robust strategy involves the use of protecting groups.

Synthetic Strategy: A Three-Step Approach

The most common and reliable method involves:

-

Protection: Selectively protecting the primary hydroxyl groups at the C1 and C3 positions of glycerol-d5.

-

Esterification: Acylating the free secondary hydroxyl group at the C2 position with oleic acid.

-

Deprotection: Removing the protecting groups under mild conditions to yield the final product.

Experimental Protocol: Step-by-Step Synthesis

Materials: Glycerol-d5, Oleic Acid, Acetone, p-Toluenesulfonic acid (pTSA), Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), Methanol, Mild Acidic Resin (e.g., Amberlyst-15).

Step 1: Protection of Glycerol-d5 to form (R/S)-2,2-dimethyl-1,3-dioxolane-4-methanol-d5 (Solketal-d5)

-

Rationale: The reaction of glycerol-d5 with acetone in the presence of an acid catalyst forms a five-membered cyclic ketal, known as a solketal. This effectively protects the adjacent C1 and C2 or C1 and C3 hydroxyls. Due to the deuteration on the glycerol backbone, the resulting product is a deuterated solketal, ready for the next step.

-

Procedure:

-

To a solution of glycerol-d5 in anhydrous acetone, add a catalytic amount of p-toluenesulfonic acid (pTSA).

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate).

-

Remove the solvent under reduced pressure. The crude solketal-d5 is purified by vacuum distillation or column chromatography to yield a colorless oil.

-

Step 2: Esterification with Oleic Acid

-

Rationale: The free primary hydroxyl group of solketal-d5 is acylated with oleic acid. A carbodiimide coupling system, such as DCC with a DMAP catalyst, is highly effective for forming the ester bond under mild conditions, minimizing side reactions.

-

Procedure:

-

Dissolve solketal-d5, oleic acid, and a catalytic amount of DMAP in anhydrous dichloromethane (DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC in DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate and wash with cold DCM.

-

Wash the organic filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 2-oleoyl glycerol-d5 intermediate.

-

Step 3: Deprotection to Yield 2-Oleoyl Glycerol-d5

-

Rationale: The final step is the removal of the acetonide protecting group. This must be done under very mild acidic conditions to prevent the acyl migration from the C2 to the C1 position. An acidic resin is an excellent choice as it provides a mild, heterogeneous catalyst that can be easily filtered off.

-

Procedure:

-

Dissolve the protected intermediate in a methanol/water mixture.

-

Add a mild acidic resin (e.g., Amberlyst-15) and stir the mixture at room temperature.

-

Monitor the reaction closely by TLC until the starting material is consumed (typically 2-4 hours).

-

Filter off the resin and wash it with methanol.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield pure 2-Oleoyl Glycerol-d5.

-

Caption: Workflow for the chemical synthesis of 2-Oleoyl Glycerol-d5.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is mandatory to confirm the identity, purity, and isotopic enrichment of the synthesized 2-OG-d5.[13] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a complete analytical picture.[13]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure. The key diagnostic is verifying that the oleoyl group is at the C2 position. The absence of proton signals corresponding to the glycerol backbone confirms successful deuteration.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common method for analyzing endocannabinoids and related lipids.[4][14] LC-MS/MS confirms the molecular weight and isotopic incorporation. The deuterated standard will have a mass shift of +5 Da compared to the unlabeled analog. Fragmentation analysis (MS/MS) confirms the structure by showing characteristic product ions.

Key Analytical Data for 2-Oleoyl Glycerol-d5

| Parameter | Value | Rationale |

| Chemical Formula | C₂₁H₃₅D₅O₄ | Reflects the oleoyl chain and the deuterated glycerol backbone.[5][6] |

| Molecular Weight | 361.58 g/mol | Increased by 5 Da compared to unlabeled 2-OG (356.547 g/mol ) due to 5 deuterium atoms.[1][5] |

| Mass Spec (ESI+) | m/z 362.6 [M+H]⁺, 379.6 [M+NH₄]⁺ | Expected protonated and ammonium adduct ions for LC-MS analysis. |

| Purity (by LC-MS) | >98% | Ensures no significant contamination from 1-OG-d5 isomer or unreacted starting materials. |

| Isotopic Enrichment | ≥99% D | Confirms high incorporation of deuterium, essential for a high-quality internal standard. |

Part 4: Application in Quantitative Research

The primary application of 2-OG-d5 is as an internal standard for the accurate quantification of endogenous 2-OG in biological matrices like plasma, serum, or tissue homogenates.[4][15]

Isotope Dilution Mass Spectrometry Workflow

-

Sample Collection: Biological samples are collected using methods designed to minimize ex-vivo enzymatic activity that could alter 2-OG levels.

-

Spiking: A known amount of 2-OG-d5 is added ("spiked") into the sample at the very beginning of the extraction process.

-

Lipid Extraction: Lipids, including both endogenous 2-OG and the spiked 2-OG-d5 standard, are extracted from the matrix, typically using a liquid-liquid extraction method (e.g., a modified Folch or Bligh-Dyer procedure).

-

LC-MS/MS Analysis: The extracted lipids are separated by reverse-phase liquid chromatography and analyzed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[16] The instrument is set to monitor specific precursor-to-product ion transitions for both native 2-OG and the 2-OG-d5 standard simultaneously.

-

Quantification: Because the deuterated standard behaves identically to the endogenous analyte during extraction and ionization, any sample loss or matrix suppression/enhancement affects both equally. The concentration of endogenous 2-OG is calculated from the ratio of the peak area of the native analyte to the peak area of the known amount of the internal standard.

Caption: Workflow for quantifying endogenous 2-OG using 2-OG-d5.

Conclusion

2-Oleoyl Glycerol-d5 is a vital tool for researchers investigating the roles of 2-OG in physiology and disease. Its synthesis, while requiring careful control to prevent isomerization, is achievable through established protection-acylation-deprotection strategies. The resulting high-purity, isotopically enriched standard enables the precise and accurate quantification of its endogenous counterpart via isotope dilution mass spectrometry. This capability is fundamental to advancing our understanding of the signaling pathways governed by 2-OG and exploring its potential as a therapeutic target in drug development.

References

-

Wikipedia. 2-Oleoylglycerol. [Link]

-

Lu, L., Williams, G., & Doherty, P. (2019). 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity. Cannabis and Cannabinoid Research, 4(4), 231–239. [Link]

-

PubMed. (2019). 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity. Cannabis and Cannabinoid Research. [Link]

-

Hill, J., & Neale, L. (2023). Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis. Metabolites, 13(5), 633. [Link]

-

Wei, D., et al. (2017). A role for the endocannabinoid 2-arachidonoyl-sn-glycerol for social and high-fat food reward in male mice. eLife, 6, e27170. [Link]

-

Sultana, F., & Sridhar, B. (2009). Chemoenzymatic Synthesis of 2-Arachidonoylglycerol, An Endogenous Ligand for Cannabinoid Receptors. Tetrahedron Letters, 50(26), 3379–3381. [Link]

-

Piscitelli, F., & Di Marzo, V. (2022). From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling. International Journal of Molecular Sciences, 23(21), 13531. [Link]

-

Lucena-Serrano, A., et al. (2019). Synthesis of a Deuterated Standard for the Quantification of 2-Arachidonoylglycerol in Caenorhabditis elegans. Journal of Visualized Experiments, (151). [Link]

-

Murataeva, N., Straiker, A., & Mackie, K. (2014). Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS. British Journal of Pharmacology, 171(6), 1379–1391. [Link]

-

Zhang, H., et al. (2023). Preparation, acyl migration and applications of the acylglycerols and their isomers. Trends in Food Science & Technology, 138, 59-74. [Link]

-

Gabert, L., et al. (2018). Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls. Clinical Chemistry, 64(8), 1215–1224. [Link]

-

ResearchGate. (2019). Synthesis of a Deuterated Standard for the Quantification of 2-Arachidonoylglycerol in Caenorhabditis elegans. Request PDF. [Link]

-

Malinowska, B., et al. (2014). [Role of endocannabinoid 2-arachidonoylglycerol in the physiology and pathophysiology of the cardiovascular system]. Postepy higieny i medycyny doswiadczalnej, 68, 690-699. [Link]

-

Castro, M., et al. (2022). Analysis of Cannabinoids in Biological Specimens: An Update. Toxics, 10(10), 578. [Link]

-

Sugiura, T. (2010). Biosynthesis and Degradation of the Endocannabinoid 2-arachidonoylglycerol. IUBMB Life, 62(1), 69–75. [Link]

-

Justinova, Z., et al. (2011). The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys. Journal of Neuroscience, 31(23), 8645–8650. [Link]

-

Wenk, C., et al. (2019). Synthesis of novel deuterated lipids and surfactants. Journal of Neutron Research, 21(1-2), 1-5. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

British Pharmacological Society. (2013). Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS. Themed Section on Cannabinoids 2013. [Link]

-

mzCloud. (2016). 2 Linoleoyl glycerol. [Link]

-

Macchione, G., et al. (2022). 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization. Molecules, 27(16), 5190. [Link]

-

AOCS. (2019). Lipidomic Analysis of Glycerolipids. [Link]

Sources

- 1. 2-Oleoylglycerol - Wikipedia [en.wikipedia.org]

- 2. The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. clearsynth.com [clearsynth.com]

- 6. 2-Oleoyl Glycerol-d5 | CAS 946524-37-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemoenzymatic Synthesis of 2-Arachidonoylglycerol, An Endogenous Ligand for Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Physiological Effects & Administration of 2-Oleoyl Glycerol (2-OG)

[1][2]

Executive Summary

2-Oleoyl Glycerol (2-OG) , also known as 2-Monoolein, is a monoacylglycerol (MAG) acting as a critical signaling intermediate in lipid metabolism.[1][2] Unlike Oleoylethanolamide (OEA), which acts systemically at low concentrations, 2-OG functions as a high-abundance luminal sensor generated during triglyceride digestion.

Its primary physiological mechanism is the activation of GPR119 on intestinal L-cells, driving the secretion of Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). This guide details the handling of 2-OG, specifically addressing the challenge of acyl migration (isomerization to 1-OG), and provides validated protocols for its administration in metabolic research.

Chemical Biology & Stability

The "2-MAG" Instability Challenge

Researchers must distinguish between 2-OG (biologically active at GPR119) and 1-OG (thermodynamically stable isomer).

-

2-OG (Kinetic Product): The acyl group is at the sn-2 position.[1] This is the primary product of pancreatic lipase activity on triglycerides.

-

1-OG (Thermodynamic Product): The acyl group migrates to the sn-1 or sn-3 position. This migration is catalyzed by heat , basic pH , and protic solvents .

Critical Protocol Note: 1-OG is significantly less potent or inactive at GPR119 compared to 2-OG. Experimental failure often stems from inadvertent isomerization during vehicle preparation.

| Feature | 2-Oleoyl Glycerol (2-OG) | 1-Oleoyl Glycerol (1-OG) |

| Structure | Acyl group at sn-2 | Acyl group at sn-1 |

| Origin | Lipase hydrolysis of TG | Isomerization of 2-OG |

| GPR119 Activity | High Agonist (EC50 ~2.5 µM) | Low / Inactive |

| Stability | Unstable (Acyl migration) | Stable |

| Handling | Keep cold (-80°C), pH < 7 | Room Temp OK |

Mechanism of Action: The Luminal Fat Sensor

2-OG represents a "mass action" signal. While other lipid mediators (like OEA) function at nanomolar levels, 2-OG is present in the intestinal lumen at millimolar concentrations (up to 10-15 mM) following a fat-rich meal.[3]

Signaling Pathway[1]

-

Generation: Dietary Triglycerides (TG) are hydrolyzed by Pancreatic Lipase.[4][5]

-

Activation: 2-OG binds to GPR119 (G-protein coupled receptor) on the apical surface of enteroendocrine L-cells.

-

Transduction: G

s coupling -

Output: Exocytosis of incretin hormones (GLP-1 , GIP , PYY ).

Visualization: GPR119 Signaling Cascade

Caption: The 2-OG signaling pathway showing generation from dietary fat, activation of GPR119, and the competitive risk of isomerization to the inactive 1-OG form.[6][5][7]

Physiological Effects

Incretin Hormone Secretion

Administration of 2-OG triggers a rapid, dose-dependent release of GLP-1 and GIP.

-

Human Data: A 2g jejunal bolus of 2-OG significantly increases plasma GLP-1 AUC (0-25 min) compared to equimolar Oleic Acid.[4][6][7]

-

Significance: This confirms that the glycerol backbone structure (2-MAG) is required for the full incretin effect, distinct from the Free Fatty Acid (FFA) effect (GPR40/FFAR1 pathway).

Glucose Homeostasis

By stimulating GLP-1, 2-OG enhances glucose-dependent insulin secretion (GSIS). It acts as an "anticipatory" signal, preparing the beta-cells for the incoming glucose load from the meal.

Satiety & Food Intake

While less potent than OEA in suppressing intake directly, 2-OG contributes to the "Ileal Brake" phenomenon via PYY and GLP-1 release, slowing gastric emptying and promoting satiety.

Experimental Protocols

A. Vehicle Preparation (Preventing Isomerization)

Objective: Create a stable delivery system that maintains 2-OG in the sn-2 position. Avoid: Pure aqueous buffers (rapid isomerization), heating above 37°C, alkaline pH.

Recommended Vehicle (Mouse/Rat):

-

Composition: 10% Ethanol + 10% Tween-80 + 80% Saline (pH adjusted to 6.5).

-

Alternative (Lipid Matrix): Intralipid (20%) emulsion (mimics chylomicrons, stabilizes MAGs).

Protocol:

-

Dissolve 2-OG in Ethanol (stock).[1] Store at -80°C.

-

Immediately prior to dosing, mix with Tween-80.

-

Slowly add saline (cold, 4°C) while vortexing.

-

Administer within 15 minutes.

B. In Vivo Administration (Mouse)

Route: Oral Gavage (PO) is standard, but Intraduodenal (ID) injection is superior for mechanistic studies to bypass gastric hydrolysis/isomerization.

Step-by-Step ID Administration:

-

Anesthesia: Isoflurane (2-3%).

-

Incision: Midline laparotomy (1 cm).

-

Isolation: Exteriorize the duodenum.

-

Injection: Inject 2-OG (200 mg/kg) in vehicle using a 30G needle directly into the duodenal lumen.

-

Closure: Suture muscle and skin.

-

Sampling: Collect blood from tail vein or portal vein at t=0, 15, 30, 60 min for GLP-1 ELISA.

-

Note: Pre-treat blood collection tubes with DPP-4 inhibitor to prevent GLP-1 degradation.

-

C. Experimental Workflow Visualization

Caption: Workflow for 2-OG administration emphasizing the critical time-window for vehicle preparation to prevent isomerization.

Data Summary: 2-OG vs. Comparators

| Compound | Target | EC50 (hGPR119) | Physiological Conc.[6] | Primary Role |

| 2-Oleoyl Glycerol | GPR119 | ~2.5 µM | High (mM) | Luminal Nutrient Sensor |

| Oleoylethanolamide (OEA) | GPR119 / PPAR | ~0.5 µM | Low (nM) | Satiety Factor (Systemic) |

| Oleic Acid (FFA) | GPR40 (FFAR1) | N/A (for GPR119) | High (mM) | Energy Substrate / GPR40 Agonist |

| 1-Oleoyl Glycerol | Inactive | > 10 µM | Variable | Digestion Byproduct |

References

-

Hansen, K. B., et al. (2011). "2-Oleoyl Glycerol is a GPR119 Agonist and Signals GLP-1 Release in Humans."[6][2][3][8] Journal of Clinical Endocrinology & Metabolism.

- Hansen, H. S., et al. (2012). "GPR119 as a Fat Sensor." Trends in Pharmacological Sciences.

-

Cayman Chemical. "2-Oleoyl Glycerol Product Information & Physical Properties."

-

PubChem. "2-Oleoylglycerol Compound Summary."

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 2-Oleoylglycerol - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.regionh.dk [research.regionh.dk]

An In-Depth Technical Guide to 2-Oleoyl Glycerol (2-OG): From Discovery to Therapeutic Potential

A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Player in Metabolic Regulation

For decades, the field of lipid signaling has been dominated by the canonical endocannabinoids, anandamide and 2-arachidonoylglycerol (2-AG). However, hiding in plain sight was a structurally similar monoacylglycerol, 2-Oleoyl Glycerol (2-OG), a molecule once considered merely an intermediate in fat digestion. This guide delves into the scientific journey of 2-OG, from its initial identification to its emergence as a significant signaling molecule with profound implications for metabolic health and therapeutic development. As we dissect the discovery, biosynthesis, metabolism, and physiological functions of 2-OG, it becomes clear that this once-overlooked lipid is a critical component of the body's intricate signaling network, offering exciting new avenues for research and drug discovery.

Section 1: The Genesis of a Signaling Molecule: Discovery and Historical Context

The story of 2-Oleoyl Glycerol is intrinsically linked to the broader history of research into fats and the endocannabinoid system. While the formal identification of 2-OG as a distinct signaling molecule is a relatively recent development, its existence as a chemical entity has been known for much longer as a product of fat digestion.

An Endocannabinoid Analogue

The discovery of the cannabinoid receptors, CB1 and CB2, in the late 1980s and early 1990s, and their endogenous ligands, anandamide and 2-AG, ignited a revolution in our understanding of lipid-based signaling. 2-AG, an ester of arachidonic acid and glycerol, was found to be a full agonist of both CB1 and CB2 receptors and is present in high concentrations in the central nervous system.[1] Its synthesis is primarily mediated by the sequential action of phospholipase C (PLC) and diacylglycerol lipase (DAGL).[1]

A Landmark Discovery in 2011: 2-OG as a GPR119 Agonist

For many years, 2-OG was primarily recognized as a product of the pancreatic lipase-mediated digestion of dietary triglycerides in the gut. However, a pivotal 2011 study by Hansen and colleagues marked a turning point in the understanding of 2-OG's biological role.[2][3][4] This research identified 2-Oleoyl Glycerol as an endogenous agonist for the G protein-coupled receptor 119 (GPR119).[2][5] This discovery was significant because GPR119 was known to be expressed in pancreatic beta-cells and intestinal L-cells, and its activation was shown to stimulate the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][6][7]

The study demonstrated that 2-OG, administered to humans, significantly increased plasma levels of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[2][5] This finding firmly established 2-OG as a nutrient-derived signaling molecule that plays a crucial role in the gut's ability to sense dietary fat and modulate metabolic responses.[2]

Section 2: The Life Cycle of 2-Oleoyl Glycerol: Biosynthesis and Degradation

Understanding the enzymatic pathways that govern the synthesis and breakdown of 2-OG is fundamental to appreciating its physiological roles and identifying potential therapeutic targets.

Biosynthesis of 2-Oleoyl Glycerol

Endogenous 2-OG is primarily synthesized from diacylglycerol (DAG) precursors.[5] The key enzymatic steps are analogous to those of 2-AG synthesis and involve the action of lipases on larger lipid molecules.

-

Step 1: Formation of 2-Oleoyl-containing Diacylglycerol: The initial step involves the generation of a diacylglycerol molecule containing oleic acid at the sn-2 position. This can occur through the action of phospholipase C (PLC) on phospholipids, such as phosphatidylinositol, or through the action of other lipases on triglycerides.

-

Step 2: Liberation of 2-Oleoyl Glycerol: Diacylglycerol lipase (DAGL) then specifically hydrolyzes the ester bond at the sn-1 or sn-3 position of the diacylglycerol, releasing 2-Oleoyl Glycerol.

The primary source of 2-OG in the context of its role as a gut signaling molecule is the digestion of dietary triglycerides by pancreatic lipase.[3] This enzyme specifically cleaves the ester bonds at the sn-1 and sn-3 positions of triglycerides, leading to the formation of 2-monoacylglycerols and free fatty acids.[3] Given that oleic acid is a highly abundant fatty acid in many dietary fats, this process generates significant amounts of 2-OG in the intestinal lumen.[2]

}

Degradation of 2-Oleoyl Glycerol

The primary enzyme responsible for the degradation of 2-OG is monoacylglycerol lipase (MAGL) .[5][8][9] This serine hydrolase catalyzes the hydrolysis of the ester bond in 2-OG, breaking it down into oleic acid and glycerol.[5][9] MAGL is a key enzyme in lipid metabolism and is also the principal enzyme responsible for the degradation of the endocannabinoid 2-AG.[9][10]

It is noteworthy that unlike 2-AG, which can also be metabolized by cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), 2-OG is not a substrate for these enzymes.[8] This distinction in their metabolic pathways suggests that the physiological effects of 2-OG are more specifically terminated by MAGL activity.

}

Section 3: Physiological Functions and Signaling Mechanisms

The discovery of 2-OG as a GPR119 agonist has unveiled its significant role in metabolic regulation, particularly in the context of nutrient sensing and incretin hormone secretion.

2-OG and the GPR119 Signaling Pathway

GPR119 is a G protein-coupled receptor that, upon activation by an agonist like 2-OG, couples to the Gs alpha subunit. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA).[2]

In intestinal L-cells, this signaling pathway culminates in the secretion of GLP-1.[2][6] GLP-1 is a critical incretin hormone that potentiates glucose-stimulated insulin secretion from pancreatic β-cells, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.

}

Quantitative Data on 2-OG Activity

The following table summarizes key quantitative data related to the activity of 2-Oleoyl Glycerol.

| Parameter | Value | Receptor/Enzyme | Cell Type/System | Reference |

| EC50 for GPR119 Activation | 2.5 µM | Human GPR119 | Transiently transfected COS-7 cells | [2][11] |

Comparison with 2-Arachidonoylglycerol (2-AG)

While structurally similar, 2-OG and 2-AG exhibit distinct receptor activation profiles and physiological roles.

| Feature | 2-Oleoyl Glycerol (2-OG) | 2-Arachidonoylglycerol (2-AG) |

| Primary Receptor | GPR119 | Cannabinoid Receptors (CB1 and CB2) |

| Primary Physiological Role | Nutrient sensing, incretin hormone secretion | Neuromodulation, immune regulation |

| Metabolism by COX/LOX | No | Yes |

| Primary Degrading Enzyme | Monoacylglycerol Lipase (MAGL) | Monoacylglycerol Lipase (MAGL) |

Section 4: Analytical Methodologies for 2-Oleoyl Glycerol Quantification

Accurate and sensitive quantification of 2-OG in biological matrices is crucial for understanding its physiological and pathophysiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: Quantification of 2-OG in Plasma by LC-MS/MS

This protocol provides a detailed, step-by-step methodology for the extraction and quantification of 2-OG from plasma samples.

4.1.1. Materials and Reagents

-

Plasma samples

-

2-Oleoyl Glycerol (2-OG) analytical standard

-

2-Arachidonoylglycerol-d8 (2-AG-d8) or other suitable deuterated internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Toluene, HPLC grade

-

Water, LC-MS grade

-

Ammonium acetate

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

4.1.2. Sample Preparation and Extraction

-

Thaw Plasma: Thaw frozen plasma samples on ice.

-

Spike with Internal Standard: To 100 µL of plasma, add the internal standard (e.g., 2-AG-d8) to a final concentration of 10 ng/mL.

-

Protein Precipitation and Liquid-Liquid Extraction: Add 1 mL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 30 seconds. Add 2 mL of toluene, vortex for 1 minute, and centrifuge at 3000 x g for 10 minutes at 4°C.[12]

-

Collect Supernatant: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 10 mM ammonium acetate).

4.1.3. LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate 2-OG from other lipids. For example:

-

0-1 min: 30% B

-

1-5 min: 30-95% B

-

5-7 min: 95% B

-

7.1-9 min: 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MS/MS Transitions:

-

2-OG: Precursor ion [M+NH₄]⁺ → Product ion (specific fragment, e.g., loss of the oleoyl chain).

-

Internal Standard: Corresponding precursor to product ion transition.

-

4.1.4. Data Analysis and Quantification

-

Construct a calibration curve using the analytical standards.

-

Quantify the concentration of 2-OG in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

}

Section 5: Therapeutic Potential and Future Directions

The role of 2-OG as a GPR119 agonist opens up exciting possibilities for therapeutic interventions in metabolic disorders.

Targeting the 2-OG/GPR119 Axis for Type 2 Diabetes and Obesity

Given that activation of GPR119 by 2-OG stimulates the release of incretin hormones, which in turn lower blood glucose and promote satiety, targeting this pathway is a promising strategy for the treatment of type 2 diabetes and obesity. The development of stable, orally available GPR119 agonists that mimic the action of 2-OG is an active area of research in the pharmaceutical industry.

Future Research Perspectives

Several key questions remain to be answered to fully elucidate the biology of 2-Oleoyl Glycerol:

-

What are the precise endogenous concentrations of 2-OG in different tissues, and how do they change in response to diet and in disease states?

-

Are there other receptors for 2-OG, and what are their physiological roles?

-

What is the interplay between the metabolic pathways of 2-OG and 2-AG, particularly in tissues where both are present?

-

Can dietary interventions that modulate the intestinal production of 2-OG be used to improve metabolic health?

Conclusion: A New Frontier in Lipid Signaling

The journey of 2-Oleoyl Glycerol from a simple digestive byproduct to a key signaling molecule highlights the dynamic and ever-evolving nature of our understanding of biological systems. For researchers, scientists, and drug development professionals, 2-OG represents a new frontier in the exploration of lipid signaling and its role in metabolic health. The continued investigation of this fascinating molecule holds the promise of novel therapeutic strategies for some of the most pressing health challenges of our time.

References

-

2-Oleoylglycerol. In: Wikipedia. [Link]

-

Hansen, K. B., Rosenkilde, M. M., Knop, F. K., Wellner, N., Diep, T. A., Rehfeld, J. F., ... & Hansen, H. S. (2011). 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans. The Journal of Clinical Endocrinology & Metabolism, 96(9), E1409-E1417. [Link]

-

Hansen, K. B., Rosenkilde, M. M., Knop, F. K., et al. (2011). 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans. Copenhagen University. [Link]

-

Hansen, K. B., et al. (2011). 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans. ResearchGate. [Link]

-

Hansen, K. B., Rosenkilde, M. M., Knop, F. K., Wellner, N., Diep, T. A., Rehfeld, J. F., ... & Hansen, H. S. (2011). 2-Oleoyl Glycerol Is a GPR119 Agonist and Signals GLP-1 Release in Humans. The Journal of Clinical Endocrinology & Metabolism, 96(9), E1409–E1417. [Link]

-

Hansen, K. B., Rosenkilde, M. M., Knop, F. K., Wellner, N., Diep, T. A., Rehfeld, J. F., ... & Hansen, H. S. (2011). 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans. PubMed. [Link]

-

Monoacylglycerol lipase. In: Wikipedia. [Link]

-

Labar, G., & Piomelli, D. (2014). Monoglyceride lipase: structure and inhibitors. British journal of pharmacology, 171(21), 4755–4767. [Link]

-

Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Frontiers. [Link]

-

Schlosburg, J. E., & Blankman, J. L. (2013). Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling. Pharmacological research, 75, 48–60. [Link]

-

Iannelli, F., Giliberti, V., & Brancaccio, D. (2020). Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease. World journal of gastroenterology, 26(25), 3538–3543. [Link]

-

Glossary. Frontiers. [Link]

-

Oddi, S., & Maccarrone, M. (2016). Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS. Methods in molecular biology (Clifton, N.J.), 1412, 25–32. [Link]

-

van der Meulen, T., van der Heijden, R., & van der Kooy, F. (2021). A comprehensive two-dimensional liquid chromatography method for the simultaneous separation of lipid species and their oxidation products. Journal of Chromatography A, 1640, 461948. [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2017). Optimized Extraction of 2-Arachidonyl Glycerol and Anandamide from Aortic Tissue and Plasma for Quantification by LC-MS/MS. ResearchGate. [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2017). Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1061-1062, 290–297. [Link]

-

2-Arachidonoylglycerol. In: Wikipedia. [Link]

-

Chronological History of Lipid Science. Cyberlipid. [Link]

-

2-Oleoylglycerol. PubChem. [Link]

-

Wang, W., et al. (2023). Preparation, acyl migration and applications of the acylglycerols and their isomers. Monash University. [Link]

-

LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Waters. [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2017). Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS. Semantic Scholar. [Link]

-

Chen, G. Q., & Jiang, Y. (2013). Rapid Detection and Quantification of Triacylglycerol by HPLC-ELSD in Chlamydomonas reinhardtii and Chlorella Strains. Journal of agricultural and food chemistry, 61(33), 7991–7996. [Link]

Sources

- 1. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Oleoylglycerol - Wikipedia [en.wikipedia.org]

- 6. research.regionh.dk [research.regionh.dk]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 10. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Lipid-Incretin Axis: The Analytical and Mechanistic Role of 2-Oleoyl Glycerol-d5

Executive Summary

The interrogation of the gut-brain axis has identified 2-Oleoyl Glycerol (2-OG) —a monoacylglycerol (MAG) resulting from dietary fat digestion—as a potent secretagogue of Glucagon-Like Peptide-1 (GLP-1). While native 2-OG drives the physiological response via GPR119 activation, its deuterated isotopolog, 2-Oleoyl Glycerol-d5 (2-OG-d5) , serves as the critical analytical anchor for validating these lipidomic events.

This guide details the mechanistic pathways of 2-OG-induced GLP-1 secretion and provides a rigorous technical framework for utilizing 2-OG-d5 as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This dual approach ensures that researchers can not only observe the biological effect but also accurately quantify the lipid species driving it, eliminating matrix-induced variability.

Part 1: The Mechanistic Basis (The "Why")

The GPR119 Signaling Cascade

2-OG is not merely a passive metabolite; it is a bioactive lipid signal. Upon formation in the intestinal lumen (via pancreatic lipase hydrolysis of triglycerides), 2-OG binds to GPR119 , a G

The activation triggers a specific cascade:

-

Ligand Binding: 2-OG binds GPR119.

-

Transduction: G

s subunit dissociates and activates Adenylyl Cyclase (AC). -

Second Messenger: Intracellular cAMP levels surge.

-

Effectors: cAMP activates Protein Kinase A (PKA) and Epac2 (Exchange protein directly activated by cAMP).

-

Exocytosis: Closure of

channels and calcium influx trigger the fusion of GLP-1 containing granules with the plasma membrane.

Pathway Visualization

The following diagram illustrates the signal transduction pathway initiated by 2-OG.

Figure 1: The GPR119 signaling cascade in enteroendocrine L-cells triggered by 2-Oleoyl Glycerol.

Part 2: The Role of 2-Oleoyl Glycerol-d5

While native 2-OG is the biological agonist, 2-OG-d5 is the analytical standard. In lipidomics, matrix effects (ion suppression/enhancement) can skew quantification by orders of magnitude. 2-OG-d5 is chemically identical to 2-OG but possesses a mass shift (+5 Da) due to five deuterium atoms on the glycerol backbone.

Chemical Comparison

| Feature | Native 2-Oleoyl Glycerol | 2-Oleoyl Glycerol-d5 |

| Formula | ||

| Molecular Weight | ~356.54 | ~361.57 |

| Role | GPR119 Agonist (Bioactive) | Internal Standard (Analytical) |

| Glycerol Backbone | Unlabeled | Deuterated ( |

| Retention Time |

Why d5? (Causality of Choice)

We choose the glycerol-labeled d5 variant over fatty-acid labeled variants for specific metabolic tracking. If the ester bond is hydrolyzed (metabolized), the d5-glycerol backbone is released, distinct from the fatty acid pool. This allows researchers to distinguish between intact 2-OG and re-esterified lipids if necessary.

Part 3: Experimental Protocols

Protocol A: In Vitro GLP-1 Secretion Assay

Objective: To demonstrate the physiological impact of 2-OG on L-cells. Cell Model: NCI-H716 (Human enteroendocrine cells).[1]

-

Cell Preparation:

-

Seed NCI-H716 cells in Matrigel-coated 24-well plates (

cells/well). -

Differentiation: Incubate for 48 hours in DMEM supplemented with 10% FBS to induce L-cell phenotype.

-

-

Starvation Phase (Critical Step):

-

Wash cells 2x with Krebs-Ringer Buffer (KRB).

-

Incubate in KRB (glucose-free) for 2 hours. Reasoning: Removes basal insulin/GLP-1 signals and endogenous lipids.

-

-

Treatment:

-

Prepare 2-OG stock in DMSO. Dilute in KRB + 0.1% BSA (Fatty acid free).

-

Treat cells with 2-OG (

) for 2 hours. -

Positive Control: TGR5 agonist or PMA.

-

Negative Control: Vehicle (DMSO).[2]

-

Note: Include DPP-4 inhibitor (e.g., Sitagliptin) in buffer to prevent GLP-1 degradation.

-

-

Collection:

-

Collect supernatant.[3] Centrifuge at

to remove debris. -

Assay GLP-1 immediately via ELISA or freeze at -80°C.

-

Protocol B: LC-MS/MS Quantification using 2-OG-d5

Objective: To validate the actual concentration of 2-OG delivered to cells or present in plasma, correcting for extraction loss.

1. Sample Preparation (Liquid-Liquid Extraction)

-

Spiking (The Self-Validating Step): Add 10

of 2-OG-d5 ( -

Extraction: Add 300

Acetonitrile/Methanol (1:1). Vortex vigorously for 30s. -

Phase Separation: Centrifuge at

for 10 min at 4°C. -

Recovery: Transfer supernatant to LC vials.

2. LC-MS/MS Parameters

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).

-

Mobile Phase:

-

A: 5mM Ammonium Formate in Water/Acetonitrile (60:40).

-

B: 5mM Ammonium Formate in Isopropanol/Acetonitrile (90:10).

-

3. MRM Transitions (Quantification Table)

The d5 label is on the glycerol.[6] The fragmentation typically generates an acylium ion (fatty acid chain) or loses the glycerol head.[6]

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | ID Logic |

| 2-OG (Native) | 357.3 | 265.2 | Loss of glycerol head |

| 2-OG (Ammonium) | 374.3 | 265.2 | Alternative adduct |

| 2-OG-d5 (IS) | 362.3 | 265.2 | d5-Glycerol lost; fragment is same |

| 2-OG-d5 (Ammonium) | 379.3 | 265.2 | Shift = +5 Da on Precursor |

Technical Note: Because the d5 label is on the glycerol backbone, and the common fragment (m/z 265) is the oleoyl chain (acylium ion), the product ion remains the same for both native and IS. The discrimination occurs at Q1 (Precursor).

Part 4: Workflow Visualization

The following diagram details the integration of the biological assay with the analytical validation.

Figure 2: Integrated experimental workflow combining biological assay (ELISA) and analytical validation (LC-MS with 2-OG-d5).

Part 5: Data Interpretation & Troubleshooting

Calculating the Response Factor

Do not rely on raw area counts. Calculate the ratio:

Common Pitfalls

-

Acyl Migration: 2-OG (sn-2 MAG) is thermodynamically unstable and can isomerize to 1-OG (sn-1 MAG).

-

Solution: Keep samples on ice. Limit pH extremes during extraction. 1-OG and 2-OG can be separated chromatographically on high-quality C18 columns; ensure your gradient is shallow enough to resolve them.

-

-

Ion Suppression: If d5 signal drops >50% compared to a solvent standard, your matrix is too "dirty."

-

Solution: Perform a phospholipid removal step (e.g., Ostro plates) or reduce injection volume.

-

References

-

Hansen, K. B., et al. (2011). 2-Oleoyl Glycerol is a GPR119 Agonist and Signals GLP-1 Release in Humans.[7] Journal of Clinical Endocrinology & Metabolism. [Link][8]

-

Lauffer, L. M., et al. (2009). GPR119 is essential for oleoylethanolamide-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell. Diabetes. [Link]

-

Avanti Polar Lipids. 2-Oleoyl Glycerol-d5 Product Information & Physical Properties. [Link]

-

Reimann, F., et al. (2008). Glucose sensing in L-cells: a primary cell study. Cell Metabolism. [Link]

-

Lipid Maps. Lipidomics Standards and Mass Spectrometry Protocols. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. mzinterpretation.com [mzinterpretation.com]

- 6. lipidmaps.org [lipidmaps.org]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

sample preparation for 2-oleoylglycerol analysis in plasma

Application Notes & Protocols

Topic: Optimized Sample Preparation for the Quantitative Analysis of 2-Oleoylglycerol (2-OG) in Human Plasma

For: Researchers, scientists, and drug development professionals.

Executive Summary & Introduction

2-Oleoylglycerol (2-OG) is a prominent endocannabinoid, a class of endogenous lipid signaling molecules that modulate a vast array of physiological processes. As the most abundant monoacylglycerol (MAG) in the central nervous system, 2-OG plays a critical role in neurotransmission, inflammation, and metabolic regulation[1]. Its accurate quantification in plasma is paramount for biomarker discovery, pharmacokinetic studies, and understanding the pathophysiology of various diseases.

However, the analysis of 2-OG is fraught with a significant pre-analytical challenge: acyl migration . 2-OG is a thermodynamically unstable isomer that spontaneously rearranges to the more stable 1-oleoylglycerol (1-OG) form[2][3]. This isomerization can occur during sample collection, storage, and extraction, leading to a critical underestimation of endogenous 2-OG levels.

This application note provides a comprehensive, field-proven protocol for plasma sample preparation that minimizes acyl migration and ensures the accurate and reproducible quantification of 2-OG. We will delve into the causality behind each experimental step, from initial sample handling to final extract preparation for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

The Critical Challenge: Understanding and Preventing Acyl Migration

The glycerol backbone of 2-OG has two primary hydroxyl groups (sn-1 and sn-3) and one secondary hydroxyl group (sn-2). The oleoyl chain is esterified at the sn-2 position. Acyl migration is the intramolecular translocation of this acyl group from the sn-2 position to the more stable sn-1 or sn-3 position, forming 1/3-OG.

Factors that accelerate acyl migration include:

-

High Temperatures: Increased thermal energy overcomes the activation barrier for the reaction[4].

-

Non-polar Solvents: Solvents like hexane and dichloromethane have been shown to promote isomerization compared to more polar environments[4][5].

-

Prolonged Exposure: The longer the sample is subjected to unfavorable conditions, the more extensive the isomerization will be.

Strategies to Inhibit Acyl Migration:

-

Low Temperature: All sample handling and extraction steps must be performed at low temperatures (on ice or at 4°C) to reduce the reaction rate.

-

Acidic pH: Acidifying the extraction medium can help stabilize the 2-acyl isomer. One study demonstrated that extracting lysophospholipids (which face similar migration issues) at pH 4 completely eliminated acyl migration[6].

-

Solvent Choice: Utilizing polar solvents or solvent systems that are less conducive to migration is critical. Studies have shown that polar solvents like t-butanol, ethanol, and acetone can significantly inhibit the isomerization of 2-monoacylglycerols[4][5][7].

This protocol is designed around these core principles to maintain the structural integrity of endogenous 2-OG.

Comprehensive Analytical Workflow

The entire process, from blood collection to data acquisition, requires meticulous attention to detail to ensure data integrity.

Caption: High-level overview of the 2-OG analysis workflow.

Detailed Protocols & Methodologies

Part 4.1: Pre-Analytical Sample Handling

Consistent pre-analytical handling is the first line of defense against variability. All cases and controls in a study must be processed identically[8].

Protocol: Plasma Collection and Storage

-

Collection: Collect whole blood into tubes containing dipotassium ethylenediaminetetraacetic acid (K2EDTA) as the anticoagulant.

-

Processing: Within 30 minutes of collection, centrifuge the blood at 1,000–2,000 x g for 10-15 minutes at 4°C to separate the plasma[8].

-

Aliquoting: Carefully transfer the plasma supernatant into fresh, pre-chilled, low-binding polypropylene tubes without disturbing the buffy coat.

-

Storage: Immediately snap-freeze the plasma aliquots in liquid nitrogen or on dry ice and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Part 4.2: Optimized Lipid Extraction Protocol

This protocol employs a modified single-phase extraction using a butanol and methanol (BuMe) solvent system. This method has been shown to be as effective as traditional Folch or Matyash extractions for major lipid classes while using non-halogenated solvents and being suitable for high-throughput applications[9][10]. The inclusion of an acidic modifier helps to suppress acyl migration.

Required Materials:

-

Human Plasma (K2EDTA)

-

Internal Standard (IS): 2-Oleoyl-d5-glycerol (or similar deuterated analog) stock solution in ethanol.

-

Extraction Solvent: 1-Butanol/Methanol (1:1, v/v) containing 0.1% formic acid. Pre-chill to 4°C.

-

Reconstitution Solvent: Acetonitrile/Isopropanol (1:1, v/v).

-

Benchtop centrifuge capable of 4°C.

-

Nitrogen evaporator or vacuum concentrator.

Protocol: Step-by-Step Extraction

-

Thawing: Thaw frozen plasma samples on wet ice until just liquefied.

-

Aliquoting: In a 1.5 mL low-binding microcentrifuge tube on ice, add 50 µL of plasma.

-

Internal Standard Addition: Add 10 µL of the internal standard working solution to the plasma. Vortex briefly (2-3 seconds). The IS is critical for correcting sample loss and matrix effects during analysis[11][12].

-

Extraction:

-

Add 500 µL of the pre-chilled, acidified 1-Butanol/Methanol extraction solvent to the plasma/IS mixture.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation and lipid extraction.

-

-

Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the lipid extract, to a new clean tube. Be cautious not to disturb the protein pellet.

-

Solvent Evaporation: Dry the lipid extract under a gentle stream of nitrogen at room temperature or using a vacuum concentrator (without heat).

-

Reconstitution: Reconstitute the dried lipid film in 100 µL of the reconstitution solvent. Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Detailed step-by-step sample preparation workflow.

Analytical Considerations: LC-MS/MS

While this note focuses on sample preparation, the final analysis is typically performed by reverse-phase LC-MS/MS. A properly developed method is essential for separating 2-OG from its 1/3-OG isomer and achieving sensitive quantification[13][14].

Table 1: Typical LC-MS/MS Parameters for 2-OG Analysis

| Parameter | Typical Setting | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for lipids. |

| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate | Acidic modifier aids in protonation for positive ion mode. |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid | Strong organic solvent for eluting hydrophobic lipids. |

| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical scale columns. |

| Column Temp. | 40 - 50 °C | Balances separation efficiency with analysis time. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | 2-OG readily forms protonated or ammonium adducts. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification[13]. |

| MRM Transition (2-OG) | Precursor: m/z 357.3 → Product: m/z 287.3 | [M+H]+ → [M+H - C3H6O2 - H2O]+ |

| MRM Transition (IS) | Precursor: m/z 362.3 → Product: m/z 287.3 | [M-d5+H]+ → [M-d5+H - C3H6O2 - H2O]+ |

Method Validation & Trustworthiness

To ensure the reliability of results for research or regulatory submission, the entire bioanalytical method must be validated.[15] This process demonstrates that the method is suitable for its intended purpose. Key validation parameters, as outlined in guidelines like the ICH M10, include[16][17]:

-

Selectivity & Specificity: Ensuring no interference from matrix components at the retention time of the analyte and IS.

-

Calibration Curve: Demonstrating a linear response over the expected concentration range (typically R² > 0.99)[18].

-

Accuracy & Precision: Intra- and inter-day assessments to ensure the measured values are close to the true values and are reproducible (%CV < 15%).

-

Recovery: Evaluating the efficiency of the extraction process.

-

Matrix Effect: Assessing the degree of ion suppression or enhancement caused by the plasma matrix.

-

Stability: Confirming the stability of 2-OG in plasma during freeze-thaw cycles, bench-top storage, and in the final extract. This is especially critical for an unstable analyte like 2-OG.

By adhering to this robust sample preparation protocol and performing a thorough method validation, researchers can generate high-quality, reliable, and defensible data on 2-oleoylglycerol concentrations in plasma.

References

-

Carnell, S., et al. (2019). Plasma Lipid Extraction Protocols for Lipidomics. Frontiers in Neurology. Available at: [Link]

-

ResearchGate. (n.d.). Bioanalytical method validation and quantification strategies. Available at: [Link]

-

Cabral, E. C., et al. (2020). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Molecules. Available at: [Link]

-

Wang, W., et al. (2020). Acyl Migration Kinetics of 2-Monoacylglycerols from Soybean Oil via 1 H NMR. Journal of the American Oil Chemists' Society. Available at: [Link]

-

Sergi, M., et al. (2016). Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS. Methods in Molecular Biology. Available at: [Link]

-

Ulmer, C. Z., et al. (2020). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. Metabolites. Available at: [Link]

-

Alshehry, Z. H., et al. (2015). An Efficient Single Phase Method for the Extraction of Plasma Lipids. PLOS ONE. Available at: [Link]

-

Okada, T., & Ikawa, Y. (2010). Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis. Analytical Sciences. Available at: [Link]

-

International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

-

Journal of Applied Bioanalysis. (2024). Development And Validation Of A Bioanalytical Method For Measuring Free Fatty Acids In Plasma. Available at: [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

-

Satomi, Y., et al. (2017). One-step lipid extraction for plasma lipidomics analysis by liquid chromatography mass spectrometry. Journal of Chromatography B. Available at: [Link]

-

Che-Von, T., et al. (2016). Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry. Metabolites. Available at: [Link]

-

Zhang, N., et al. (2022). Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Determination of 2-arachidonoylglycerol by μSPE-LC-MS/MS | Request PDF. Available at: [Link]

-

Zhang, N., et al. (2023). Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium. Food Chemistry. Available at: [Link]

-

Chromatography Online. (2021). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. Available at: [Link]

-

Rainville, P. D., et al. (2010). Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis. Journal of Proteome Research. Available at: [Link]

-

Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research. Available at: [Link]

-

ResearchGate. (n.d.). Optimized Extraction of 2-Arachidonyl Glycerol and Anandamide from Aortic Tissue and Plasma for Quantification by LC-MS/MS | Request PDF. Available at: [Link]

-

Al-Khami, A. A., et al. (2016). LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy. Lipids in Health and Disease. Available at: [Link]

-

Mao, Y., et al. (2021). Preparation, acyl migration and applications of the acylglycerols and their isomers: a review. Critical Reviews in Food Science and Nutrition. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. Available at: [Link]

-

Le, B. A., et al. (2018). Quantification of Lipids: Model, Reality, and Compromise. Molecules. Available at: [Link]

-

LIPID MAPS. (2007). Internal standards for lipidomic analysis. Available at: [Link]

-

Aoki, J., et al. (2012). Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. Journal of Lipid Research. Available at: [Link]

-

Bishop, L. M. (2023). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship, University of California. Available at: [Link]

-

Maruyama, K., & Yonese, C. (1986). Separation and quantitative determination of monoacylglycerol mixtures by reversed phase HPLC. Journal of the American Oil Chemists' Society. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) A multimodal analytical method to simultaneously determine monoacetyldiacylglycerols, medium and long chain triglycerides in biological samples during routine lipidomics. Available at: [Link]

-

ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures.... Available at: [Link]

-

Geyer, P. E., et al. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR Protocols. Available at: [Link]

-

Lee, J. E., et al. (2014). Human blood plasma preparation for two-dimensional gel electrophoresis. Journal of Bacteriology and Virology. Available at: [Link]

Sources

- 1. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.monash.edu [research.monash.edu]

- 4. Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reducing acyl migration during purification of 2-arachidonoylglycerol from biological samples before gas chromatography mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Olink Sample Preparation Guidelines: Serum, CSF, Cells, Exosomes - Creative Proteomics [olinkpanel.creative-proteomics.com]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. database.ich.org [database.ich.org]

- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

protocol for solid-phase extraction of monoacylglycerols

A Detailed Protocol for the Solid-Phase Extraction of Monoacylglycerols from Complex Lipid Mixtures

Abstract

Monoacylglycerols (MAGs) are crucial intermediates in lipid metabolism, function as signaling molecules, and are widely used as emulsifiers in the food, cosmetic, and pharmaceutical industries.[1][2][3] Accurate quantification and functional studies of MAGs require their efficient isolation from complex lipid matrices, which are often dominated by triacylglycerols (TAGs) and other lipid classes. Solid-Phase Extraction (SPE) is a robust and efficient chromatographic technique for fractionating lipid classes based on polarity, making it an ideal method for purifying MAGs.[4][5] This application note provides a detailed, field-proven protocol for the separation of MAGs from other neutral lipids using silica-based normal-phase SPE. We delve into the principles behind the methodology, offer a step-by-step workflow, and provide guidance for troubleshooting to ensure reproducible and high-purity yields for downstream analysis.

Principles of Lipid Separation by Normal-Phase SPE

Solid-phase extraction separates chemical compounds based on their differential affinity for a solid stationary phase and a liquid mobile phase.[6][7] For the fractionation of lipid classes, normal-phase chromatography using silica gel as the adsorbent is the most common and effective approach.[8][9]

The principle of separation hinges on the polarity of the analytes. The silica gel stationary phase is highly polar due to the presence of surface silanol (-Si-OH) groups. Lipid molecules are retained on the column through polar interactions, primarily hydrogen bonding, between their functional groups and the silica surface.[10]

The elution of bound lipids is achieved by passing solvents (the mobile phase) of increasing polarity through the column.

-

Non-polar lipids , such as triacylglycerols (TAGs) and cholesterol esters, have few or no polar functional groups. They exhibit minimal interaction with the silica and are easily eluted with non-polar solvents like hexane.

-

Lipids of intermediate polarity , such as diacylglycerols (DAGs) and free fatty acids (FFAs), have more polar functional groups (hydroxyl and carboxyl groups, respectively) and interact more strongly with the silica. They require a mobile phase with increased polarity (e.g., a mixture of hexane and diethyl ether) for elution.

-

Monoacylglycerols (MAGs) are significantly more polar than TAGs and DAGs due to the presence of two free hydroxyl groups on the glycerol backbone. This leads to strong retention on the silica column, requiring a more polar solvent system for their elution.[11]

-

Highly polar lipids , like phospholipids, contain a charged phosphate group and will be the most strongly retained, needing highly polar solvents like methanol for elution.[8]

By carefully selecting a sequence of elution solvents with gradually increasing polarity, a stepwise fractionation of the lipid mixture can be achieved, yielding a purified MAG fraction.

Materials and Reagents

| Equipment | Reagents and Consumables |

| SPE Vacuum Manifold | Silica Gel SPE Cartridges (e.g., 500 mg bed weight, 3 mL or 6 mL tube) |

| Collection tubes (glass) | Hexane (HPLC Grade) |

| Nitrogen gas evaporator or vacuum centrifuge | Diethyl Ether (HPLC Grade, peroxide-free) |

| Vortex mixer | Chloroform (HPLC Grade) |

| Centrifuge (for sample clarification) | Methanol (HPLC Grade) |

| Analytical balance | Lipid sample (e.g., total lipid extract from tissue, food, or reaction mixture) |

| Glass pipettes or syringes | Internal Standards (optional, for quantitative analysis) |

Detailed Experimental Protocol

This protocol is designed for the fractionation of a total lipid extract using a 500 mg silica SPE cartridge. Volumes should be adjusted proportionally for different cartridge sizes. The total lipid load should not exceed 5-10% of the sorbent mass (i.e., 25-50 mg for a 500 mg cartridge) to prevent column overload and ensure optimal separation.[8]

Step 1: Sample Preparation

-

Obtain a total lipid extract of your sample using a standard method (e.g., Folch or Bligh-Dyer extraction).[4]

-

Ensure the extract is free of particulate matter by centrifugation if necessary.

-

Evaporate the solvent from the lipid extract under a stream of nitrogen or using a vacuum centrifuge.

-

Reconstitute the dried lipid extract in a minimal volume (e.g., 200-500 µL) of a non-polar solvent, such as hexane or chloroform. This ensures the lipids will bind effectively to the stationary phase upon loading.

Step 2: SPE Cartridge Conditioning

Causality: This step wets the stationary phase and activates the silanol groups, ensuring reproducible interactions with the lipid sample.[7][12]

-

Place the silica SPE cartridges onto the vacuum manifold.

-

Pass 5 mL of hexane through the cartridge to equilibrate the sorbent.

-

Ensure the solvent level drops to the top of the sorbent bed. Crucially, do not allow the cartridge to dry out from this point until the final elution step.

Step 3: Sample Loading

-

Load the reconstituted lipid sample (from Step 1) onto the conditioned SPE cartridge.

-

Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).

-

Rinse the sample tube with a small additional volume (e.g., 200 µL) of the loading solvent and apply it to the cartridge to ensure the complete transfer of the sample.

Step 4: Fractionated Elution

This is the core of the separation process. Each fraction is collected into a separate, labeled glass tube. The solvent polarities are increased sequentially to elute lipids class by class.

Fraction 1: Elution of Non-Polar Lipids (TAGs, Cholesterol Esters)

-

Elute with 10 mL of Hexane:Diethyl Ether (90:10, v/v) . This solvent is non-polar enough to wash out weakly retained lipids like triacylglycerols while leaving more polar lipids bound to the silica.[13]

Fraction 2: Elution of Intermediate Polarity Lipids (DAGs, FFAs)

-

Elute with 10 mL of Hexane:Diethyl Ether (80:20, v/v) . The increased concentration of diethyl ether increases the mobile phase polarity, displacing lipids of intermediate polarity like diacylglycerols.[13]

Fraction 3: Elution of Monoacylglycerols (MAGs)

-

Elute the target analyte with 10 mL of Diethyl Ether or a Chloroform:Methanol (98:2, v/v) mixture.[8] This significant increase in solvent polarity is necessary to disrupt the strong hydrogen bonds between the MAGs' hydroxyl groups and the silica surface.

Fraction 4 (Optional): Elution of Polar Lipids (Phospholipids)

-

If required, highly polar lipids can be recovered by eluting with 5 mL of Methanol .

Step 5: Eluate Processing

-

Collect each fraction in a separate, pre-weighed glass tube.

-

Evaporate the solvent from each fraction under a stream of nitrogen, preferably in a heated block (e.g., 30-40°C).

-

Once dry, the purified lipid fractions can be weighed and reconstituted in an appropriate solvent for downstream analysis such as Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Thin-Layer Chromatography (TLC).[1][14]

Visualization of the SPE Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction of monoacylglycerols.

Caption: Workflow for isolating monoacylglycerols via normal-phase SPE.

Summary of Elution Protocol and Expected Results

The table below summarizes the solvent systems and the primary lipid classes expected in each fraction. Verification of fraction purity should be performed by a suitable analytical technique (e.g., TLC).

| Fraction Number | Elution Solvent System | Primary Lipid Classes Eluted |

| 1 | Hexane:Diethyl Ether (90:10, v/v) | Triacylglycerols (TAGs), Cholesterol Esters, Hydrocarbons |

| 2 | Hexane:Diethyl Ether (80:20, v/v) | Diacylglycerols (DAGs), Free Fatty Acids (FFAs), Cholesterol |

| 3 (Target) | 100% Diethyl Ether or CHCl₃:MeOH (98:2) | Monoacylglycerols (MAGs) |

| 4 (Optional) | 100% Methanol | Phospholipids, Glycolipids |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Recovery of MAGs | 1. Sample overload on the SPE cartridge.2. Elution solvent (Fraction 3) is not polar enough.3. MAGs eluted prematurely in Fraction 2. | 1. Reduce the total lipid mass loaded onto the cartridge.2. Use a more polar solvent like Chloroform:Methanol (95:5, v/v).3. Reduce the polarity of the Fraction 2 wash solvent (e.g., use Hexane:Ether 90:10). |

| Cross-Contamination of Fractions | 1. Flow rate is too high.2. Elution solvent volumes are insufficient or excessive.3. Channeling through the sorbent bed. | 1. Reduce vacuum/pressure to maintain a flow rate of ~1-2 mL/min.2. Optimize elution volumes empirically.3. Ensure the sorbent bed is properly conditioned and never allowed to go dry. |

| Slow or Blocked Flow | 1. Particulate matter in the sample.2. Sample is too viscous.3. Sorbent bed has run dry and compacted. | 1. Centrifuge or filter the sample before loading.2. Dilute the sample further in the loading solvent.3. If the bed runs dry, re-condition the cartridge. It may be necessary to start with a new cartridge. |

Conclusion

The solid-phase extraction protocol detailed here provides a reliable and efficient method for the preparative isolation of monoacylglycerols from complex lipid mixtures. By leveraging the principles of normal-phase chromatography, this technique effectively separates lipids based on polarity, yielding a MAG fraction of high purity suitable for a wide range of downstream analytical applications. Adherence to the guidelines on sample load, solvent selection, and flow rate is critical for achieving reproducible and optimal results.

References